(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol
Overview
Description
(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol is an organic compound with the molecular formula C8H7BrO3 and a molecular weight of 231.05 g/mol It is a brominated derivative of benzo[d][1,3]dioxole, featuring a methanol group attached to the benzene ring
Mechanism of Action
Target of Action
It is known that bromobenzo dioxole compounds often interact with various proteins and enzymes in the body, affecting their function .
Mode of Action
It is suggested that the compound may interact with its targets via a radical pathway
Biochemical Pathways
Bromobenzo dioxole compounds are known to interact with various biochemical pathways, potentially influencing downstream effects .
Result of Action
Some studies suggest that similar compounds may have selective activity against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromobenzo[d][1,3]dioxol-4-yl)methanol typically involves the bromination of benzo[d][1,3]dioxole followed by the introduction of a methanol group. One common method involves the use of bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of (5-Bromobenzo[d][1,3]dioxol-4-yl)aldehyde or (5-Bromobenzo[d][1,3]dioxol-4-yl)carboxylic acid.
Reduction: Formation of (5-Hydroxybenzo[d][1,3]dioxol-4-yl)methanol.
Substitution: Formation of (5-Aminobenzo[d][1,3]dioxol-4-yl)methanol or (5-Hydroxybenzo[d][1,3]dioxol-4-yl)methanol.
Scientific Research Applications
(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (5-Chlorobenzo[d][1,3]dioxol-4-yl)methanol
- (5-Fluorobenzo[d][1,3]dioxol-4-yl)methanol
- (5-Iodobenzo[d][1,3]dioxol-4-yl)methanol
Uniqueness
(5-Bromobenzo[d][1,3]dioxol-4-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
(5-bromo-1,3-benzodioxol-4-yl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-1-2-7-8(5(6)3-10)12-4-11-7/h1-2,10H,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESPKJAGCRSBSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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